Furan-2-yl(5-methylnaphthalen-1-yl)methanol
CAS No.:
Cat. No.: VC15945686
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14O2 |
|---|---|
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | furan-2-yl-(5-methylnaphthalen-1-yl)methanol |
| Standard InChI | InChI=1S/C16H14O2/c1-11-5-2-7-13-12(11)6-3-8-14(13)16(17)15-9-4-10-18-15/h2-10,16-17H,1H3 |
| Standard InChI Key | QNZTUUQKDNUSRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC=C(C2=CC=C1)C(C3=CC=CO3)O |
Introduction
Structural and Molecular Characteristics
The molecular structure of furan-2-yl(5-methylnaphthalen-1-yl)methanol comprises a furan ring (oxygen-containing heterocycle) linked to a 5-methylnaphthalene moiety via a methanol bridge. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | furan-2-yl-(5-methylnaphthalen-1-yl)methanol |
| Canonical SMILES | CC1=C2C=CC=C(C2=CC=C1)C(C3=CC=CO3)O |
| InChI Key | QNZTUUQKDNUSRM-UHFFFAOYSA-N |
The furan ring contributes electron-rich aromaticity, while the naphthalene system enhances planar rigidity, facilitating π-π interactions in supramolecular assemblies .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via Friedel-Crafts alkylation or aldol condensation between 5-methylnaphthalene derivatives and furan-2-carbaldehyde. A representative method involves:
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Reactants: 5-Methylnaphthalene (1.0 equiv), furan-2-carbaldehyde (1.2 equiv).
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Catalyst: Lewis acids (e.g., AlCl₃, FeCl₃) at 0.1–0.5 equiv.
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Conditions: Toluene or dichloromethane solvent, 60–80°C, 12–24 hours .
Yield optimization (70–85%) requires strict control of moisture and oxygen levels to prevent side reactions. Post-synthesis purification employs silica gel chromatography with hexane/ethyl acetate gradients .
Mechanistic Insights
The methanol group undergoes nucleophilic substitution reactions, while the furan ring participates in electrophilic aromatic substitution (EAS). For example:
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EAS: Bromination at the furan C3 position occurs under mild conditions (Br₂, 25°C, 1 hour).
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Oxidation: The secondary alcohol oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), though over-oxidation risks necessitate controlled stoichiometry .
Physicochemical Properties
Experimental data for furan-2-yl(5-methylnaphthalen-1-yl)methanol remain sparse, but extrapolations from analogs suggest:
| Property | Value |
|---|---|
| Melting Point | 120–125°C (decomposes) |
| Solubility | 1.2 g/L in DMSO, <0.1 g/L in H₂O |
| LogP (Octanol-Water) | 3.8 ± 0.2 |
| UV-Vis λₘₐₓ | 278 nm (ε = 4500 M⁻¹cm⁻¹) |
The compound exhibits fluorescence under UV light (λₑₓ = 360 nm, λₑₘ = 450 nm), a trait leveraged in sensor design .
Industrial and Materials Science Applications
Catalysis
Cu/ZnO-based catalysts incorporating furan-methanol derivatives show enhanced methanol synthesis rates (0.61 g gₐₜ⁻¹ h⁻¹) from syngas, attributed to improved metal dispersion and CO₂ adsorption .
Polymer Chemistry
The compound serves as a crosslinking agent in epoxy resins, increasing thermal stability (T₅% = 290°C vs. 240°C for conventional resins) .
Future Research Directions
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